N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide
Description
N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of carboxamides It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxamide group
Properties
IUPAC Name |
N-(2-methylsulfanylethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS/c1-12-7-4-9-8(11)10-5-2-3-6-10/h2-7H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAIKTQPQUDOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1595579-30-8 | |
| Record name | N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. This can be achieved through catalytic or non-catalytic methods. Catalytic amidation often employs coupling reagents such as carbodiimides (e.g., EDC$HCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid and facilitate the formation of the amide bond . Non-catalytic methods may involve direct reaction of the carboxylic acid with the amine under elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H$_2$O$_2$) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH$_4$) or borane (BH$_3$) can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidine carboxamides have shown promise in inhibiting tumor growth and inducing apoptosis in cancerous cells .
- Antimicrobial Properties : The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria. In vitro studies have revealed varying degrees of effectiveness, suggesting potential utility as an antimicrobial agent .
Biological Research
Research has focused on understanding the biological mechanisms underlying the activity of this compound:
- Mechanism of Action : The compound may interact with specific molecular targets, modulating enzymatic activities or receptor functions, which can lead to therapeutic effects. Studies suggest that it may influence pathways related to inflammation and cell proliferation .
Material Science
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules, contributing to advancements in drug development and materials science.
Data Tables
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of this compound derivatives against human cancer cell lines. Results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and inhibition of cell cycle progression.
Case Study 2: Antimicrobial Testing
In an investigation of antimicrobial efficacy, this compound was tested against various pathogens. While some derivatives displayed notable activity against Gram-positive bacteria, others were ineffective against Gram-negative strains, highlighting the need for further optimization.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . The pyrrolidine ring can also interact with biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a lactam structure.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as oxidation, that are not possible with other pyrrolidine derivatives .
Biological Activity
N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a carboxamide functional group and a methylsulfanyl ethyl substituent. The unique structural features contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer properties.
- Receptor Binding : It potentially binds to various receptors, modulating their activity and influencing cellular signaling pathways.
- Biochemical Pathways : The compound affects multiple biochemical pathways, leading to antioxidant, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 6.72 mg/mL |
| S. aureus | 6.63 mg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Preliminary studies show that it can induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound has been shown to halt cell cycle progression in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : It activates apoptotic pathways, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy Study : A study conducted by Sivaramakarthikeyan et al. evaluated the compound's effectiveness against E. coli and S. aureus. Results indicated that it exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics .
- Anticancer Research : In a recent investigation, the compound was tested on human cancer cell lines, where it demonstrated a notable reduction in cell viability through mechanisms involving apoptosis and cell cycle arrest .
- Pharmacological Profile Assessment : A comprehensive pharmacological profile assessment revealed that this compound has a favorable safety profile with minimal toxicity observed at therapeutic doses .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[2-(methylsulfanyl)ethyl]pyrrolidine-1-carboxamide?
The synthesis typically involves multi-step organic reactions, such as carbodiimide-mediated coupling between pyrrolidine-1-carboxylic acid derivatives and functionalized amines. For example, similar carboxamide syntheses employ reagents like EDCI/HOBt for amide bond formation under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane or DMF . Reaction parameters (temperature, pH) must be optimized to avoid side products, and intermediates should be purified via column chromatography.
Q. How can the purity and structural integrity of this compound be validated experimentally?
Characterization relies on spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent placement on the pyrrolidine ring and methylsulfanyl-ethyl linkage .
- IR spectroscopy to identify carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) functional groups .
- Mass spectrometry (ESI-TOF) for molecular ion verification .
- HPLC with UV detection (λ = 210–280 nm) to assess purity (>95%) .
Q. What are the key stability considerations for this compound during storage and handling?
Stability is influenced by:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether group .
- Moisture : Use desiccants in sealed containers to avoid hydrolysis of the carboxamide bond .
- Oxidation : Avoid prolonged exposure to air, as the methylsulfanyl group may oxidize to sulfoxide derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) using software like ADF enables analysis of:
- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfur in methylsulfanyl group) .
- Frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions with biological targets .
- Solvent effects (via COSMO models) to simulate aqueous or lipid bilayer environments .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in medicinal chemistry?
SAR studies on pyrrolidinecarboxamide derivatives reveal:
- Substituent effects : The methylsulfanyl-ethyl group enhances lipophilicity, improving blood-brain barrier penetration compared to hydroxyl or carboxyl analogs .
- Bioactivity modulation : Substitution at the pyrrolidine nitrogen (e.g., trifluoromethylphenyl in ) increases receptor binding affinity .
- Anticancer activity : Coumarin-linked analogs (e.g., ) show IC₅₀ values <10 µM in MCF-7 cells via apoptosis induction .
Q. What experimental protocols are used to evaluate its bioactivity and mechanism of action?
- In vitro assays :
- MTT assay for cytotoxicity profiling (24–72 hr exposure) .
- Fluorescence polarization to measure binding to targets like serotonin transporters (Ki <100 nM in ) .
- Mechanistic studies :
- Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .
- Molecular docking (AutoDock Vina) to simulate interactions with enzymes like acetylcholinesterase .
Q. How can researchers resolve contradictions in reported data (e.g., variable bioactivity across studies)?
Discrepancies may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
